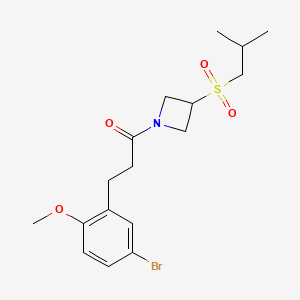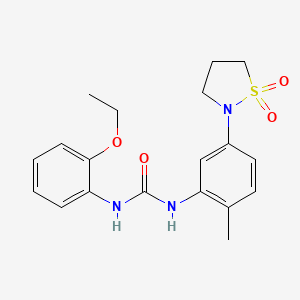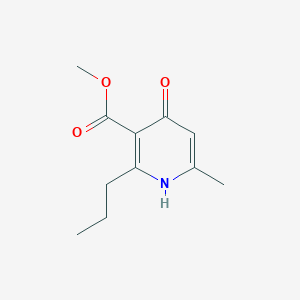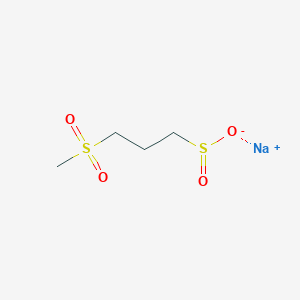
(2R)-2-(2,5-Difluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chiral alcohol compound that has gained popularity in scientific research due to its unique properties. DFPP is widely used in the synthesis of various chemical compounds and has shown promising results in the field of medicinal chemistry.
Mécanisme D'action
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been shown to exhibit unique properties that make it an attractive compound for scientific research. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has been reported to act as a chiral ligand, which can interact with various metal catalysts to produce chiral compounds. (2R)-2-(2,5-Difluorophenyl)propan-1-ol can also act as a chiral auxiliary, which can selectively produce the desired enantiomer in asymmetric synthesis.
Biochemical and Physiological Effects:
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been shown to exhibit biochemical and physiological effects, which make it an attractive compound for medicinal chemistry. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has been reported to have anti-inflammatory and anti-tumor properties, which have made it a potential candidate for the development of new drugs. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has also been shown to have an effect on the central nervous system, which has made it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has several advantages and limitations for laboratory experiments. One of the significant advantages of (2R)-2-(2,5-Difluorophenyl)propan-1-ol is its ability to selectively produce the desired enantiomer in asymmetric synthesis. (2R)-2-(2,5-Difluorophenyl)propan-1-ol is also readily available and relatively inexpensive, which makes it an attractive compound for scientific research. However, (2R)-2-(2,5-Difluorophenyl)propan-1-ol has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has shown promising results in various scientific research applications, and there are several future directions for its use. One of the significant future directions is the development of new drugs using (2R)-2-(2,5-Difluorophenyl)propan-1-ol as a starting material. (2R)-2-(2,5-Difluorophenyl)propan-1-ol can also be used to synthesize new chiral compounds, which can have various applications in different fields. Further research is needed to explore the full potential of (2R)-2-(2,5-Difluorophenyl)propan-1-ol and its derivatives in scientific research.
Méthodes De Synthèse
(2R)-2-(2,5-Difluorophenyl)propan-1-ol can be synthesized using different methods, including asymmetric synthesis and catalytic hydrogenation. One of the commonly used methods is the asymmetric synthesis method, which involves the use of chiral catalysts to selectively produce the desired enantiomer. This method has been shown to produce high yields of (2R)-2-(2,5-Difluorophenyl)propan-1-ol with excellent enantioselectivity.
Applications De Recherche Scientifique
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been extensively used in scientific research for various applications. One of the significant applications of (2R)-2-(2,5-Difluorophenyl)propan-1-ol is in the synthesis of chiral compounds, including pharmaceuticals, agrochemicals, and natural products. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of various chiral compounds.
Propriétés
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKSYQIVMOEHO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,5-Difluorophenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)


![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)



![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)